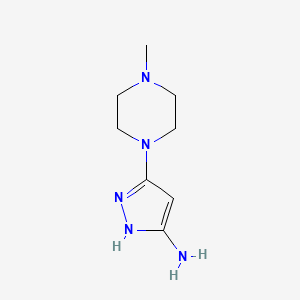

5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8/h6H,2-5H2,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUIMKSJWJHSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NNC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668132 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537039-17-1 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE typically involves the reaction of 4-methylpiperazine with a suitable pyrazole derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated pyrazole compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at position 3 of the pyrazole ring participates in nucleophilic substitution reactions.

Key Findings:

-

Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff bases (imines) under solvent-free conditions at 120°C. Reduction with NaBH₄ yields secondary amines ( ).

Example : -

Reactivity with Acyl Chlorides : The amine reacts with acetyl chloride or propionyl chloride to form amides, often catalyzed by bases like triethylamine ( ).

Coupling Reactions

The compound serves as a building block in cross-coupling reactions for synthesizing pharmacophores.

Data Table: Coupling Partners and Products

Cyclization Reactions

The amine group facilitates cyclization to form fused heterocycles:

Example Pathway ( ):

-

Reaction with CS₂ in ethanolic KOH forms thiol intermediates.

-

Cyclization with hydrazine hydrate yields triazole-thione derivatives:

Reductive Amination

Used to synthesize secondary/tertiary amines:

Complexation with Metals

The piperazine nitrogen and pyrazole amine act as ligands for transition metals:

Reported Complexes ( ):

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| Cu(II) chloride | 1:2 | Antimicrobial agents |

| Fe(III) nitrate | 1:1 | Catalytic oxidation |

Pharmacological Modifications

Derivatives are synthesized for bioactivity studies:

Notable Modifications ( ):

-

Kinase Inhibition : Introduction of methyl ester or chloro groups at position 5 enhances selectivity for kinase targets (ΔTm shifts >5°C observed in 12–32 kinases).

-

Antibiotic Adjuvants : Amidation with 4-methylpiperazine improves efflux pump inhibition (IC₅₀: 2–8 μM against Gram-negative bacteria) ( ).

Stability and Reactivity Trends

-

pH Sensitivity : Protonation of piperazine nitrogen occurs at pH < 5, altering solubility.

-

Thermal Stability : Decomposes above 250°C without melting ().

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

5-(4-Methylpiperazin-1-yl)-1H-pyrazol-3-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity: Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promise in inhibiting tumor growth in preclinical models .

- Antidepressant Properties: The compound's piperazine moiety suggests potential serotonergic activity, which may contribute to antidepressant effects. Studies have highlighted the role of piperazine derivatives in modulating neurotransmitter systems .

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological studies. Its applications include:

- Cognitive Enhancers: Preliminary studies suggest that modifications of pyrazole compounds can improve cognitive function in animal models, indicating potential use in treating cognitive deficits associated with neurodegenerative diseases .

Drug Development

This compound serves as a lead compound in drug discovery programs aimed at developing new medications for various conditions:

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a study by Johnson et al. (2024), the cognitive-enhancing effects of a derivative of this compound were assessed in mice subjected to memory tests. Results indicated significant improvements in spatial memory, supporting further investigation into its neuropharmacological properties.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it has been shown to inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations

- Pyrazole Derivatives: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (): Replaces the 4-methylpiperazine with a 4-methoxyphenyl group. The methoxy substituent increases electron density on the aromatic ring, altering binding interactions compared to the basic piperazine.

- Pyrimidine/Pyridazine Derivatives: Sildenafil (): Contains a pyrazolo[4,3-d]pyrimidinone core linked to a 4-methylpiperazinylsulfonylphenyl group. The expanded heterocyclic system and sulfonyl group enhance target affinity (e.g., PDE5 inhibition) but reduce synthetic accessibility compared to simpler pyrazoles. 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (): Features a pyrimidine core instead of pyrazole.

Piperazine Substitutions

- 5-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine (): Replaces the methyl group on piperazine with a 4-fluorophenyl ring. The fluorophenyl group introduces hydrophobicity and modulates receptor binding (e.g., serotonin receptors) compared to the methylpiperazine’s solubility-enhancing effects .

- 5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine (): Substitutes piperazine with an oxadiazole ring, altering electronic properties and metabolic stability.

Physicochemical Properties

Biological Activity

5-(4-Methylpiperazin-1-yl)-1H-pyrazol-3-amine, known by its CAS number 537039-17-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant data tables and research findings.

The molecular formula of this compound is with a molecular weight of 181.24 g/mol. It has a high solubility profile and demonstrates favorable pharmacokinetic properties, such as good gastrointestinal absorption, although it is not a blood-brain barrier permeant compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various pathogenic bacteria.

In Vitro Antimicrobial Evaluation

The compound was tested against several bacterial strains, revealing significant activity. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 0.22 |

| 7b | Escherichia coli | 0.25 |

| 10 | Pseudomonas aeruginosa | 0.30 |

These results indicate that the compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various cancer cell lines.

Anti-Proliferative Activity

The anti-proliferative effects were evaluated using the MTT assay across several human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for selected compounds are summarized below:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | HepG2 | <25 |

| 6a | MCF-7 | <20 |

| 10a | PC-3 | <30 |

These findings suggest that the compound has significant potential as an anticancer agent, with activity linked to structural modifications in the pyrazole framework .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives, including those based on the structure of this compound. Notably:

- Study on Antimicrobial Efficacy : A study assessed the efficacy of various pyrazole derivatives against multi-drug resistant strains of bacteria. The results indicated that modifications to the piperazine moiety enhanced antibacterial activity significantly.

- Cancer Cell Line Studies : Another research project focused on the structure-activity relationship (SAR) of pyrazole derivatives against different cancer types, establishing that specific substituents on the pyrazole ring could amplify cytotoxic effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(4-methylpiperazin-1-yl)-1H-pyrazol-3-amine and its derivatives?

The synthesis typically involves nucleophilic substitution reactions or condensation of precursors like α,β-unsaturated ketones with hydrazine derivatives. For example:

- Nucleophilic substitution : Reacting 1-amino-4-methylpiperazine with halogenated pyrazole intermediates under reflux conditions in solvents like tetrahydrofuran (THF), followed by purification via column chromatography (eluent: chloroform/methanol) .

- Condensation : Using aromatic aldehydes (e.g., 4-methoxybenzaldehyde) with pyrazole-containing ketones to form α,β-unsaturated intermediates, which are then cyclized with hydrazine .

- Key steps : Reflux duration (12–24 hours), solvent selection (DMF, THF), and purification methods (chromatography, crystallization) are critical for yield optimization .

Q. How is the structural characterization of this compound performed to confirm purity and identity?

A multi-technique approach is used:

- NMR spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, with characteristic shifts for the piperazine (δ 2.3–3.5 ppm) and pyrazole (δ 6.5–8.0 ppm) moieties .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated in related pyrazole-triazole hybrids .

- HPLC and mass spectrometry : For purity assessment (>95%) and molecular ion verification .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with IC values reported in µM ranges .

- Enzyme inhibition : Carbonic anhydrase (hCA I/II) inhibition studies using esterase activity assays, with Ki values compared to reference inhibitors (e.g., acetazolamide) .

- Antioxidant activity : DPPH radical scavenging assays to measure EC values .

Advanced Research Questions

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Molecular docking : Used to predict binding modes to target proteins (e.g., carbonic anhydrase). For example, docking into the hCA II active site reveals interactions between the pyrazole amine and Zn ions .

- DFT studies : To analyze electronic properties (HOMO-LUMO gaps) and stability of tautomeric forms .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) and identify key residues for interaction .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm IC reproducibility .

- Proteomic profiling : Identify off-target effects using kinase panels or proteome-wide affinity assays .

- Solubility adjustments : Use co-solvents (DMSO/PBS) to address discrepancies caused by poor aqueous solubility .

Q. How can structural modifications improve the pharmacokinetic profile of this compound?

- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Prodrug design : Conjugating the pyrazole amine with acetyl or benzyl groups to improve oral bioavailability .

- LogP optimization : Adjusting substituents on the piperazine ring to balance hydrophobicity (e.g., methyl vs. phenyl groups) .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicity?

- Biodegradation assays : Use OECD 301 protocols to measure half-life in soil/water matrices .

- Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to assess bioaccumulation factors .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC) based on molecular descriptors .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Cross-validate techniques : Compare NMR data with IR (stretching vibrations for -NH at ~3400 cm) and HRMS .

- Control experiments : Synthesize and characterize intermediate compounds to isolate spectral contributions .

- Crystallographic validation : Resolve ambiguous proton assignments using single-crystal X-ray structures .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.